molecular formula C20H22N6O3S2 B304266 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B304266
M. Wt: 458.6 g/mol
InChI Key: YGYVRPKVIZMLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes pyrimidinyl groups and sulfonyl phenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C20H22N6O3S2

Molecular Weight

458.6 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H22N6O3S2/c1-12-9-13(2)22-19(21-12)26-31(28,29)17-7-5-16(6-8-17)25-18(27)11-30-20-23-14(3)10-15(4)24-20/h5-10H,11H2,1-4H3,(H,25,27)(H,21,22,26)

InChI Key

YGYVRPKVIZMLQF-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC(=CC(=N3)C)C)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC(=CC(=N3)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide involves multiple steps, starting with the preparation of the pyrimidinyl groups. These groups are typically synthesized through a series of reactions involving dimethylpyrimidine and various reagents to introduce the amino and sulfonyl functionalities. The final step involves the coupling of the pyrimidinyl groups with the phenyl acetamide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and enzyme functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is unique due to its dual pyrimidinyl groups and the presence of both amino and sulfonyl functionalities. This combination of features provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

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